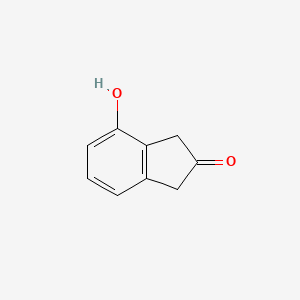
2H-Inden-2-one, 1,3-dihydro-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Inden-2-one, 1,3-dihydro-4-hydroxy- is a chemical compound with the molecular formula C9H8O2 It is a derivative of indanone, featuring a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Inden-2-one, 1,3-dihydro-4-hydroxy- can be achieved through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene . Another method includes the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates . Additionally, a nickel-catalyzed reductive cyclization of enones can produce indanones with high enantiomeric induction .
Industrial Production Methods
Industrial production of 2H-Inden-2-one, 1,3-dihydro-4-hydroxy- typically involves the oxidation of 1,2-indenediol using hydrogen peroxide in the presence of acetic acid and acetic anhydride as catalysts . The crude product is then purified through vacuum sublimation to obtain high-purity 2H-Inden-2-one, 1,3-dihydro-4-hydroxy-.
Chemical Reactions Analysis
Types of Reactions
2H-Inden-2-one, 1,3-dihydro-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium or nickel catalysts for cyclization, and various acids or bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives.
Scientific Research Applications
2H-Inden-2-one, 1,3-dihydro-4-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Inden-2-one, 1,3-dihydro-4-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Indanone: A closely related compound with similar structural features but lacking the hydroxyl group at the 4-position.
1,3-Dihydro-2H-inden-2-one: Another related compound with a similar core structure but different substituents.
Uniqueness
2H-Inden-2-one, 1,3-dihydro-4-hydroxy- is unique due to the presence of the hydroxyl group at the 4-position, which imparts distinct chemical and biological properties.
Properties
CAS No. |
87768-27-2 |
|---|---|
Molecular Formula |
C9H8O2 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
4-hydroxy-1,3-dihydroinden-2-one |
InChI |
InChI=1S/C9H8O2/c10-7-4-6-2-1-3-9(11)8(6)5-7/h1-3,11H,4-5H2 |
InChI Key |
HOKSLKBPRJLFKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC2=C1C=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Hexadec-10-yn-1-yl)oxy]oxane](/img/structure/B14388814.png)

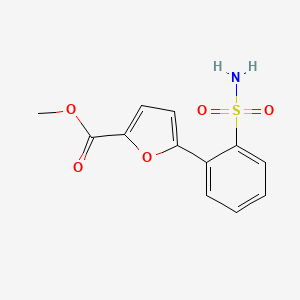
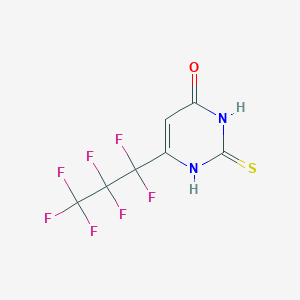

![9-Methyl-1,5-dioxaspiro[5.5]undec-8-ene](/img/structure/B14388855.png)
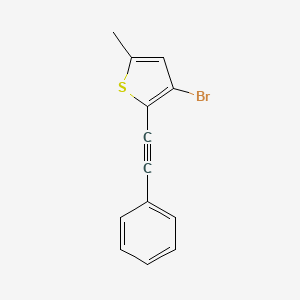
![4-Methyl-1-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14388862.png)
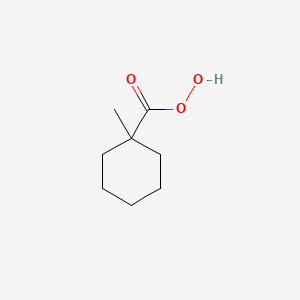
![Methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14388883.png)
![Ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoate](/img/structure/B14388884.png)

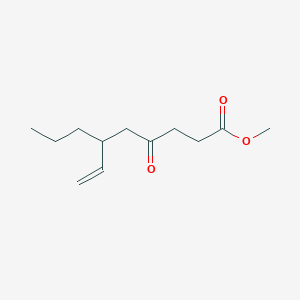
![3-[(2,4-Dinitrophenyl)disulfanyl]-N,N-dimethylpropanamide](/img/structure/B14388898.png)
